molecular formula C23H19BrN2O2 B5916343 N-[(E)-3-(benzylamino)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide

N-[(E)-3-(benzylamino)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B5916343
M. Wt: 435.3 g/mol
InChI Key: CJTBMONJLQJUAH-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-3-(benzylamino)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzylamino group, a bromophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-(benzylamino)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide typically involves the condensation of benzoic acids with amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and the use of a reusable catalyst.

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-(benzylamino)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

N-[(E)-3-(benzylamino)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-3-(benzylamino)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The benzylamino and bromophenyl groups allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives such as N-[(1Z)-3-(benzylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]benzamide .

Uniqueness

N-[(E)-3-(benzylamino)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity compared to other benzamide derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

N-[(E)-3-(benzylamino)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O2/c24-20-13-7-10-18(14-20)15-21(26-22(27)19-11-5-2-6-12-19)23(28)25-16-17-8-3-1-4-9-17/h1-15H,16H2,(H,25,28)(H,26,27)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTBMONJLQJUAH-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=CC=C2)Br)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC(=CC=C2)Br)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.